molecular formula C8H16F2N2 B12985143 (1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine

(1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine

Cat. No.: B12985143
M. Wt: 178.22 g/mol
InChI Key: VRSDQEWRCJCHMH-UHFFFAOYSA-N
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Description

(1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine is a chemical compound with the molecular formula C8H16F2N2 It is a piperidine derivative, characterized by the presence of a difluoroethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method includes the reaction of piperidine with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to simpler amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions and receptor-ligand binding.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as acting as inhibitors of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for the synthesis of compounds with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methanamine: This compound has a trifluoroethyl group instead of a difluoroethyl group, which can result in different chemical and biological properties.

    (1-(2-Phenylethyl)piperidin-4-yl)methanamine: This compound has a phenylethyl group, providing different steric and electronic effects compared to the difluoroethyl group.

Uniqueness

(1-(2,2-Difluoroethyl)piperidin-4-yl)methanamine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical properties such as increased stability and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16F2N2

Molecular Weight

178.22 g/mol

IUPAC Name

[1-(2,2-difluoroethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C8H16F2N2/c9-8(10)6-12-3-1-7(5-11)2-4-12/h7-8H,1-6,11H2

InChI Key

VRSDQEWRCJCHMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CC(F)F

Origin of Product

United States

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